molecular formula C9H18O3 B2569648 Hexyl 2-methoxyacetate CAS No. 145747-16-6

Hexyl 2-methoxyacetate

Cat. No.: B2569648
CAS No.: 145747-16-6
M. Wt: 174.24
InChI Key: QJGFFKKLJRHCMV-UHFFFAOYSA-N
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Description

Hexyl 2-methoxyacetate is an organic compound with the molecular formula C9H18O3. It is also known as acetic acid, 2-methoxy-, hexyl ester. This compound is a colorless to pale yellow liquid with a sweet, fruity aroma. It is primarily used as a solvent and in the formulation of fragrances and flavors .

Chemical Reactions Analysis

Hexyl 2-methoxyacetate undergoes various chemical reactions, including:

Scientific Research Applications

Hexyl 2-methoxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexyl 2-methoxyacetate involves its interaction with molecular targets such as enzymes and receptors. It can modulate enzyme activity and influence metabolic pathways. The ester functional group in this compound allows it to participate in esterification and hydrolysis reactions, which are crucial in various biological and chemical processes .

Comparison with Similar Compounds

Hexyl 2-methoxyacetate can be compared with other similar compounds such as:

This compound is unique due to its combination of the hexyl chain and methoxy group, providing a balance of hydrophobic and hydrophilic properties, making it versatile in various applications .

Properties

IUPAC Name

hexyl 2-methoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-4-5-6-7-12-9(10)8-11-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGFFKKLJRHCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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